delta-Damascone

Beschreibung

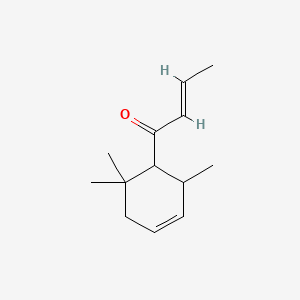

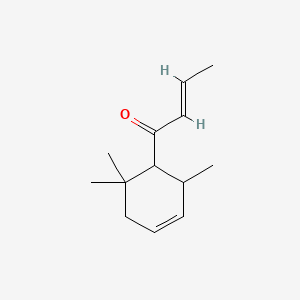

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJGJTYRUWUFFD-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1C(C=CCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1C(C=CCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity odour | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 10 ml 95% alcohol (in ethanol) | |

| Record name | delta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920 -0.940 | |

| Record name | delta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

41436-42-4, 71048-82-3, 57378-68-4 | |

| Record name | (2E)-1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41436-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Buten-1-one, 1-((1R,2S)-2,6,6-trimethyl-3-cyclohexen-1-yl)-, (2E)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071048823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-DAMASCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4RIE5P7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Damascone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

δ-Damascone: A Technical Overview of its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Damascone, a member of the rose ketone family of fragrance and flavor compounds, is a volatile organic compound prized for its complex fruity, floral, and slightly woody aroma. While not found in nature, its synthetic variants are utilized in perfumery and food science. This document provides a technical guide to the chemical structure, physicochemical properties, and synthetic pathway of δ-Damascone.

Chemical Structure and Nomenclature

δ-Damascone is a C13-terpenoid. Its chemical structure consists of a trimethylated cyclohexene (B86901) ring bonded to a butenone side chain. The precise arrangement of these groups and the stereochemistry of the molecule are crucial to its distinct olfactory properties.

-

IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one[1]

-

CAS Number: 57378-68-4

-

Molecular Formula: C₁₃H₂₀O[1]

The structure features two chiral centers and a double bond in the side chain, allowing for multiple stereoisomers. The commercial product is often a mixture of these isomers.

Physicochemical Data

The following table summarizes the key quantitative properties of δ-Damascone, compiled from various sources for easy comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 192.30 g/mol | [1][2] |

| Physical State | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 264 °C (at atmospheric pressure) | [1] |

| Density | ~0.93 g/cm³ | [1] |

| Flash Point | 103 °C | [1][2] |

| Water Solubility | 77.2 mg/L (at 20°C) | [3] |

| logP (Octanol-Water) | 4.13 - 4.2 | [1][3] |

| Vapor Pressure | 2.72 Pa (at 23°C) | [3] |

| Refractive Index (n20/D) | 1.490 - 1.500 | [4] |

Experimental Protocols

Due to its primary application in the fragrance industry, detailed experimental protocols are centered on its chemical synthesis and analytical quantification rather than biological or pharmaceutical assays.

Synthesis of δ-Damascone

The industrial synthesis of δ-Damascone is a two-step process involving a Diels-Alder reaction followed by an Aldol (B89426) condensation.[1]

Step 1: Diels-Alder Reaction

-

Reactants: 1,3-Pentadiene (the diene) and Mesityl Oxide (the dienophile).

-

Catalyst: A Lewis acid, such as Aluminum Chloride (AlCl₃), is typically used.

-

Procedure: The reaction involves the [4+2] cycloaddition of the reactants to form an intermediate, acetyl trimethyl cyclohexene. The reaction is generally carried out in an inert organic solvent like toluene.

-

Product: Acetyl trimethyl cyclohexene.

Step 2: Aldol Condensation

-

Reactants: The intermediate product from Step 1 (acetyl trimethyl cyclohexene) and Acetaldehyde (B116499).

-

Procedure: This step involves the base- or acid-catalyzed reaction between the enolate of the acetyl trimethyl cyclohexene and acetaldehyde to form an aldol adduct. This adduct is then readily dehydrated (often in the same step, a process known as crotonization) to yield the final α,β-unsaturated ketone structure of δ-Damascone.

-

Final Product: δ-Damascone.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification and identification of damascones, including δ-Damascone, in complex matrices like essential oils or perfume formulations, are typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Objective: To separate δ-Damascone from other volatile components and confirm its identity and purity.

-

Sample Preparation: Samples, such as essential oils, are often diluted in a suitable solvent (e.g., chloroform) before injection.

-

Gas Chromatography (GC): A capillary column (e.g., a nonpolar or medium-polarity column like a 5% phenyl/95% methyl polysiloxane) is used to separate the components based on their boiling points and affinities for the stationary phase.

-

Mass Spectrometry (MS): As components elute from the GC column, they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to reference spectra for positive identification. For highly complex mixtures where isomers may co-elute, tandem mass spectrometry (GC-MS/MS) can provide enhanced selectivity and is used for accurate determination.[5]

Visualizations

The following diagrams illustrate the key workflow for the chemical synthesis of δ-Damascone.

Caption: Synthetic pathway of δ-Damascone.

References

An In-depth Technical Guide to delta-Damascone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

delta-Damascone, a member of the rose ketone family, is a significant fragrance and flavor compound valued for its complex fruity, rosy, and slightly woody aroma. While it is not found in nature, its synthetic counterparts are widely utilized in the perfumery and food industries. This technical guide provides a comprehensive overview of the physical, chemical, and emerging biological properties of this compound, with a focus on data relevant to research and development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various formulations and for its analysis.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | [1] |

| CAS Number | 57378-68-4 | [2] |

| Molecular Formula | C₁₃H₂₀O | [2][3] |

| Molecular Weight | 192.30 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.920 - 0.940 g/cm³ at 20°C | [3] |

| Boiling Point | 264 °C (507.2 °F) | [2] |

| Flash Point | 103 °C (217.4 °F) | [2] |

| Vapor Pressure | 0.0157 Pa at 20°C | |

| Refractive Index | 1.485 - 1.502 at 20°C | [3] |

| Solubility | Soluble in alcohol; 1 ml in 10 ml of 95% ethanol | [3] |

Chemical Identifiers

| Identifier | Value | Reference |

| EINECS Number | 260-709-8 | [2] |

| FEMA Number | 3622 | [2] |

| JECFA Number | 386 | [2] |

| InChI | InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3/b7-5+ | [3] |

| SMILES | C/C=C/C(=O)C1C(C=CCC1(C)C)C | [3] |

Synthesis of this compound

The industrial synthesis of this compound is a two-step process involving a Diels-Alder reaction followed by an aldol (B89426) condensation[2][4].

Experimental Protocol: Synthesis

Step 1: Diels-Alder Reaction

-

Reactants: 1,3-pentadiene (B166810) and mesityl oxide.

-

Catalyst: Typically a Lewis acid such as aluminum chloride.

-

Procedure: The diene (1,3-pentadiene) and the dienophile (mesityl oxide) are reacted in the presence of a Lewis acid catalyst to form acetyl trimethyl cyclohexene (B86901). The reaction is typically carried out in a suitable organic solvent under controlled temperature conditions.

-

Work-up: The reaction mixture is quenched, and the product is isolated and purified by distillation.

Step 2: Aldol Condensation

-

Reactants: Acetyl trimethyl cyclohexene and acetaldehyde (B116499).

-

Catalyst: A base, such as sodium hydroxide (B78521) or potassium hydroxide.

-

Procedure: The acetyl trimethyl cyclohexene from Step 1 is reacted with acetaldehyde in the presence of a base. This is followed by dehydration of the intermediate aldol addition product to yield this compound.

-

Work-up: The reaction mixture is neutralized, and the this compound is extracted with an organic solvent. The final product is purified by fractional distillation.

Spectroscopic Analysis

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 192. Key fragment ions can be observed at m/z 177, 123, and 69 (base peak)[5].

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A strong band around 1670 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone. Bands in the region of 1640-1620 cm⁻¹ are attributable to C=C stretching vibrations. The C-H stretching vibrations are observed around 3060-2850 cm⁻¹[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols: Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of this compound in complex mixtures such as essential oils and fragrance formulations[7].

Sample Preparation:

-

Dilution: For concentrated samples like essential oils, a simple dilution in a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane) is typically sufficient. A common dilution factor is 1:200[8].

-

Extraction: For more complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the volatile compounds.

GC-MS Parameters (General Protocol):

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl/95% methyl polysiloxane column (e.g., DB-5 or equivalent), is commonly used. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness[9].

-

Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 200:1[8].

-

Oven Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 5-15°C/min to a final temperature of 250-300°C[9].

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min[9].

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 400.

Biological Activity: Nrf2 Signaling Pathway

Recent studies have indicated that damascones, as α,β-unsaturated ketones, may possess biological activities, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[10]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2 Activation Mechanism

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as α,β-unsaturated ketones like this compound, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and other cytoprotective proteins, thereby enhancing the cell's defense against oxidative stress[10][11].

Conclusion

This compound is a commercially important synthetic aroma chemical with well-defined physical and chemical properties. Its synthesis is a well-established industrial process. The analytical determination of this compound is routinely performed using GC-MS. Emerging research on the biological activities of damascones, particularly their ability to modulate the Nrf2 signaling pathway, opens up new avenues for their investigation in the context of cellular protection and drug development. This guide provides a foundational resource for researchers and scientists working with this versatile molecule.

References

- 1. This compound [flavscents.com]

- 2. ScenTree - (E/Z)-Delta-damascone® (CAS N° 57378-68-4) [scentree.co]

- 3. This compound | C13H20O | CID 5365916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. US4460792A - Process for the preparation of delta- and epsilon-damascones - Google Patents [patents.google.com]

- 6. Beta-Damascone(35044-68-9) 1H NMR [m.chemicalbook.com]

- 7. azom.com [azom.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. agilent.com [agilent.com]

- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

delta-Damascone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of delta-Damascone, a significant fragrance and flavor compound. It covers its fundamental chemical properties, synthesis, toxicological data, and the primary biological pathway it activates.

Chemical Identity and Properties

This compound is a member of the rose ketone family of compounds, known for their complex fruity and floral scents.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 57378-68-4[1] |

| Molecular Formula | C₁₃H₂₀O |

| IUPAC Name | (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one |

| Synonyms | δ-Damascone, 1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one |

| Molecular Weight | 192.30 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | Colorless to pale yellow liquid | [AICIS, 2022][2] |

| Melting Point | 10°C | [AICIS, 2022][2] |

| Boiling Point | 230°C (with decomposition) | [AICIS, 2022][2] |

| Vapor Pressure | 2.72 Pa at 23°C | [AICIS, 2022][2] |

| Water Solubility | 77.2 mg/L at 20°C | [AICIS, 2022][2] |

| Henry's Law Constant | 15.5 Pa·m³/mol (calculated) | [AICIS, 2022][2] |

| Log P | 4.13 | [ScenTree][3] |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process. A common route involves a Diels-Alder reaction followed by an aldol (B89426) condensation.[3]

A general and cost-effective method for producing this compound involves two key reactions:

-

Diels-Alder Reaction: This reaction creates the substituted cyclohexene (B86901) ring structure. It involves the reaction of a diene (1,3-pentadiene) with a dienophile (mesityl oxide). This step forms an acetyl trimethyl cyclohexene intermediate.[3]

-

Aldol Condensation: The intermediate product from the first step then undergoes an aldol condensation with acetaldehyde (B116499) to form the final this compound product.[3]

A patented method provides more specific details for a similar process to produce delta- and epsilon-damascones.[4] This process involves the anionic cleavage of a specific diallyl alcohol in the presence of a strong base, followed by isomerization using an acidic agent.[4]

Caption: General synthesis workflow for this compound.

Toxicological Profile

This compound has undergone toxicological review for its use as a fragrance ingredient.[5] The data is crucial for risk assessment and ensuring consumer safety.

Toxicological evaluations are conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity: Assessed to determine the median lethal dose (LD₅₀). For δ-damascone, the LD₅₀ in mice is 1821 mg/kg bw.

-

Skin Sensitization: The potential to cause an allergic skin reaction is a critical endpoint. The International Fragrance Association (IFRA) has set standards based on test data showing the sensitizing potential of damascones.[6] The use of damascones in finished cosmetic products is restricted to a total level not exceeding 0.02%.[6]

-

Mutagenicity: Studies, such as the Ames test (e.g., OECD 471), are performed to assess the potential for genetic mutations. This compound did not show mutagenic activity in Salmonella typhimurium or Escherichia coli strains.

-

Aquatic Toxicity: Environmental safety is assessed through tests on various trophic levels. For example, biodegradability can be assessed using the OECD TG 301C (MITI) test, in which this compound showed 0% biodegradation over 28 days.[2]

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD₅₀) | 1821 mg/kg bw | Mouse | [AICIS, 2018] |

| Skin Sensitization | Potential sensitizer | Human/Animal | [IFRA][6] |

| Mutagenicity (Ames Test) | Non-mutagenic | Bacteria | [AICIS, 2018] |

| Acute Fish Toxicity (96h LC₅₀) | 0.97 mg/L | Fish | [AICIS, 2022][2] |

| Algae Toxicity (72h ErC₅₀) | 4.54 mg/L | P. subcapitata | [IFF, 2019][7] |

| Ready Biodegradability | Not readily biodegradable (0% in 28d) | Microorganisms | [AICIS, 2022][2] |

Biological Activity: Olfactory Signaling Pathway

The primary biological effect of this compound relevant to its use is the perception of smell. This process is initiated by the binding of the odorant molecule to Olfactory Receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a specific intracellular signaling cascade.[1][8]

-

Odorant Binding: this compound, an odorant, binds to a specific Olfactory Receptor (OR) on the cilia of an Olfactory Receptor Neuron (ORN).[1]

-

G-Protein Activation: This binding causes a conformational change in the OR, activating the associated G-protein (Gαolf). The Gαolf subunit exchanges GDP for GTP.[9]

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex binds to and activates Adenylyl Cyclase III.[10]

-

cAMP Production: Activated Adenylyl Cyclase converts ATP into cyclic AMP (cAMP).[9]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[1]

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the ORN membrane.[1]

-

Signal Transmission: This depolarization, if it reaches the threshold, generates an action potential that travels along the axon of the ORN to the olfactory bulb in the brain, where the signal is processed.[1]

Caption: The olfactory signal transduction pathway initiated by an odorant.

References

- 1. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. ScenTree - (E/Z)-Delta-damascone® (CAS N° 57378-68-4) [scentree.co]

- 4. US4460792A - Process for the preparation of delta- and epsilon-damascones - Google Patents [patents.google.com]

- 5. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 57378-68-4 [thegoodscentscompany.com]

- 7. finefrag.com [finefrag.com]

- 8. Reactome | Olfactory Signaling Pathway [reactome.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Synthesis of δ-Damascone via Diels-Alder Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Damascone, a significant fragrance and flavor compound prized for its complex fruity and rosy aroma, is synthesized through a pathway prominently featuring a Diels-Alder reaction. This technical guide provides an in-depth exploration of the synthesis of δ-Damascone, focusing on a common and effective two-step method. The core of this synthesis involves a [4+2] cycloaddition between 1,3-pentadiene (B166810) and mesityl oxide to form the key intermediate, 1-acetyl-2,6,6-trimethyl-3-cyclohexene. This is followed by a directed aldol (B89426) condensation with acetaldehyde (B116499) to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and mechanistic visualizations to serve as a comprehensive resource for professionals in the field.

Introduction

The damascones are a group of C13-norisoprenoid fragrance molecules known for their potent and multifaceted olfactory profiles. Among them, δ-damascone (1-(2,6,6-trimethyl-3-cyclohexen-1-yl)but-2-en-1-one) is a commercially valuable compound used extensively in the perfumery and food industries. Its synthesis has been the subject of considerable research, with the Diels-Alder reaction emerging as a robust and efficient strategy for constructing the core cyclohexene (B86901) ring structure. This cycloaddition provides a reliable method for forming carbon-carbon bonds and establishing the requisite stereochemistry for the damascone (B1235705) framework. This guide will focus on the synthesis of δ-Damascone through the Diels-Alder reaction of 1,3-pentadiene and mesityl oxide, followed by an aldol condensation.

Overall Synthetic Pathway

The synthesis of δ-Damascone is typically achieved in two main steps as illustrated below. The initial step is a Lewis acid-catalyzed Diels-Alder reaction to form the cyclohexene intermediate. The second step is a base-catalyzed aldol condensation to introduce the butenone side chain.

Delta-Damascone: A Technical Guide to its Discovery, Synthesis, and Role in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-damascone, a significant contributor to the complex aroma of rose, is a fascinating molecule in the field of flavor and fragrance chemistry. While its isomers, alpha- and beta-damascone, are found in nature, this compound is a synthetic ketone prized for its unique fruity, blackcurrant, and rosy scent profile. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and sensory perception of this compound, tailored for a scientific audience.

Historical Perspective and Discovery

The story of the damascones begins in 1965 when chemists Dr. Ernst Demole and P. Ruzicka of Firmenich first identified a group of potent odorants, which they named "damascones," from the essential oil of the Damask rose (Rosa damascena)[1]. These compounds, including beta-damascone, were found to be key contributors to the characteristic aroma of rose oil, despite being present in very low concentrations.

Subsequent research revealed that this compound itself is not a naturally occurring constituent of rose oil but a synthetic isomer. Its development was a result of the drive to create novel and cost-effective fragrance ingredients with desirable olfactory properties. The synthesis of this compound provided the fragrance industry with a versatile molecule that could impart a powerful and diffusive fruity-floral character to a wide range of products.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a complex and powerful odor. A summary of its key physicochemical properties, along with those of its common isomers for comparison, is presented in Table 1.

| Property | This compound | alpha-Damascone | beta-Damascone |

| Molecular Formula | C13H20O | C13H20O | C13H20O |

| Molecular Weight | 192.30 g/mol [1][2] | 192.30 g/mol | 192.30 g/mol [3] |

| Boiling Point | 264 °C (507.2 °F)[1] | ~255 °C | 67 °C (152.6 °F)[3] |

| Density | 0.93 g/cm³[1] | ~0.93 g/cm³ | 0.938 g/cm³[3] |

| Refractive Index (@ 20°C) | Not available | ~1.498 | trans- 1.4980, cis- 1.4957[3] |

| Vapor Pressure | 0.0157 Pa @ 20°C[4] | Not available | 0.0072 mmHg @ 20°C[3] |

| Log P | 4.13[1] | Not available | Not available |

| CAS Number | 57378-68-4[1][2][5] | 24720-09-0 | 23726-91-2[6] |

Quantitative Olfactory Data

The damascones are known for their extremely low odor thresholds, making them impactful aroma chemicals even at trace concentrations. Table 2 provides a comparison of the odor thresholds of this compound and its isomers.

| Compound | Odor Threshold | Reference |

| This compound | 0.007 ng/L in air[1] | [1] |

| alpha-Damascone | 0.0145 µg/mL[7][8] | [7][8] |

| beta-Damascone | 0.0373 µg/mL[7][8] | [7][8] |

This compound is utilized in a variety of commercial products at low concentrations, as detailed in Table 3.

| Product Type | Average Concentration (%) | Maximum Concentration (%) |

| Fine Fragrance | 0.03 | 0.1 |

| Shampoo | 0.14 | 0.38 |

| Shower Gel | 0.11 | 0.4 |

| Soap | 0.11 | 0.4 |

| Detergent | 0.31 | 1.0 |

| Softener | 0.27 | 0.72 |

| Candle | 0.15 | 0.43 |

| (Data sourced from[4]) |

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that begins with a Diels-Alder reaction, followed by epimerization, a Grignard reaction, aldol (B89426) condensation, and finally dehydration. The following protocols are based on established synthetic routes.

Step 1: Diels-Alder Reaction of 1,3-Pentadiene and Mesityl Oxide

This initial step forms the core cyclohexene (B86901) structure of the damascones.

-

Reactants:

-

1,3-Pentadiene (Diene)

-

Mesityl Oxide (Dienophile)

-

Lewis Acid Catalyst (e.g., Aluminum Chloride - AlCl₃)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a solution of mesityl oxide in toluene (B28343) is prepared.

-

The solution is cooled to a low temperature (typically between -10°C and 0°C).

-

A solution of aluminum chloride in toluene is slowly added to the cooled mesityl oxide solution while maintaining the low temperature.

-

1,3-Pentadiene is then added dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, the reaction is stirred for an additional 2-3 hours at a controlled temperature.

-

The reaction is quenched by the slow addition of a dilute acid (e.g., 10% HCl) with vigorous stirring.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product, a mixture of cis- and trans-1-acetyl-2,6,6-trimethyl-3-cyclohexene, is purified by fractional distillation.

-

-

Expected Yield: Approximately 70-80%.

Step 2: Aldol Condensation and Dehydration

This step introduces the butenone side chain to form the final this compound molecule.

-

Reactants:

-

1-acetyl-2,6,6-trimethyl-3-cyclohexene (from Step 1)

-

Acetaldehyde

-

Base (e.g., Sodium Hydroxide (B78521) - NaOH or Potassium Hydroxide - KOH)

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

A solution of 1-acetyl-2,6,6-trimethyl-3-cyclohexene in ethanol (B145695) is prepared in a reaction vessel.

-

An aqueous solution of sodium hydroxide is added to the vessel.

-

The mixture is cooled to a low temperature (e.g., 0-5°C).

-

Acetaldehyde is added dropwise to the cooled mixture with stirring.

-

The reaction is allowed to stir at a low temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then carefully neutralized with a dilute acid (e.g., acetic acid or hydrochloric acid).

-

The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The final product is purified by vacuum distillation.

-

-

Expected Yield: Approximately 60-70%.

Signaling Pathway and Perception

The perception of odorants like this compound is initiated by the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific human OR that binds to this compound has not been definitively identified, molecular docking studies have provided insights into the potential binding interactions.

A recent study investigating the binding of damascone (B1235705) isomers to olfactory receptors identified key amino acid residues, such as TYR-262 and TYR-251, as being crucial for the interaction[7][8]. The binding of this compound to its cognate receptor is thought to trigger a conformational change in the receptor, initiating an intracellular signaling cascade.

The following diagram illustrates the generally accepted olfactory signal transduction pathway:

Logical Workflow of this compound Synthesis

The synthesis of this compound follows a logical progression from simple, readily available starting materials to the final complex molecule. This workflow is designed to first build the core cyclic structure and then append the characteristic side chain.

References

- 1. ScenTree - (E/Z)-Delta-damascone® (CAS N° 57378-68-4) [scentree.co]

- 2. This compound | C13H20O | CID 5365916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ScenTree - (E/Z)-Béta-damascone® (CAS N° 35044-68-9) [scentree.co]

- 4. DAMASCONE DELTA [studio.dsm-firmenich.com]

- 5. This compound, 57378-68-4 [thegoodscentscompany.com]

- 6. (E)-beta-damascone, 23726-91-2 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Spectroscopic Analysis of delta-Damascone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for delta-damascone (CAS 57378-68-4), a significant fragrance and flavor compound. The document details expected and reported data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided to aid researchers in their analytical endeavors.

Introduction to this compound

This compound, with the IUPAC name (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one, is a member of the rose ketone family of fragrance chemicals.[1] Its complex scent profile, often described as fruity, rosy, and slightly woody, makes it a valuable ingredient in perfumery and flavor applications.[1][2] Understanding its structural characteristics through spectroscopic analysis is crucial for quality control, synthesis verification, and toxicological assessment.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1 Predicted ¹H NMR Data (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the vinylic, allylic, aliphatic, and methyl protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Structural Assignment |

| ~ 6.8 - 7.0 | dq (doublet of quartets) | 1H | Vinylic proton on C3' |

| ~ 6.1 - 6.3 | d (doublet) | 1H | Vinylic proton on C2' |

| ~ 5.4 - 5.6 | m (multiplet) | 2H | Vinylic protons on C3, C4 |

| ~ 2.8 - 3.0 | m (multiplet) | 1H | Allylic proton on C1 |

| ~ 2.0 - 2.2 | m (multiplet) | 1H | Allylic proton on C2 |

| ~ 1.8 - 2.0 | m (multiplet) | 2H | Aliphatic protons on C5 |

| ~ 1.8 - 1.9 | d (doublet) | 3H | Methyl protons on C4' |

| ~ 0.9 - 1.1 | s (singlet) | 6H | Gem-dimethyl protons on C6 |

| ~ 0.9 - 1.0 | d (doublet) | 3H | Methyl protons on C2 |

2.2 Predicted ¹³C NMR Data (in CDCl₃)

The carbon NMR spectrum will feature signals for the carbonyl carbon, four sp² hybridized (alkenyl) carbons, and eight sp³ hybridized (aliphatic) carbons.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |

| > 195 | C=O | Carbonyl carbon (C1') |

| ~ 140 - 150 | C=C | Alkenyl carbon (C3') |

| ~ 125 - 135 | C=C | Alkenyl carbon (C2') |

| ~ 120 - 130 | C=C | Alkenyl carbons (C3, C4) |

| ~ 50 - 60 | CH | Aliphatic carbon (C1) |

| ~ 40 - 50 | CH | Aliphatic carbon (C2) |

| ~ 30 - 40 | C | Quaternary carbon (C6) |

| ~ 30 - 35 | CH₂ | Aliphatic carbon (C5) |

| ~ 25 - 30 | CH₃ | Gem-dimethyl carbons (C6-Me) |

| ~ 20 - 25 | CH₃ | Methyl carbon (C2-Me) |

| ~ 18 - 22 | CH₃ | Methyl carbon (C4') |

2.3 Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a liquid sample like this compound.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.

-

If a chemical shift reference is needed, add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS).

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid column should be approximately 4-5 cm high.

-

Securely cap the NMR tube to prevent solvent evaporation.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Locking: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to achieve sharp, symmetrical peaks.

-

Tuning: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³) to maximize signal sensitivity.

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, acquisition time, relaxation delay) and initiate data acquisition.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups: the α,β-unsaturated ketone and the cyclohexene (B86901) ring.

3.1 Predicted and Characteristic IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~ 3100 - 3010 | Medium | C-H Stretch | Alkenyl (C=C-H) |

| ~ 2960 - 2850 | Strong | C-H Stretch | Aliphatic (sp³ C-H) |

| ~ 1675 - 1690 | Strong | C=O Stretch | α,β-Unsaturated Ketone |

| ~ 1640 - 1680 | Medium-Weak | C=C Stretch | Alkene |

3.2 Experimental Protocol for IR Spectroscopy (Neat Liquid Film)

This method is suitable for pure, non-volatile to moderately volatile liquid samples like this compound.

-

Sample Preparation:

-

Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator, handling them only by the edges to avoid moisture and contamination.

-

If necessary, clean the plates with a small amount of a dry, volatile solvent (like anhydrous acetone (B3395972) or isopropanol) and wipe with a lint-free tissue.

-

Place a single drop of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform capillary film between the plates. Avoid introducing air bubbles.

-

-

Instrument Setup and Data Acquisition:

-

Mount the "sandwiched" plates onto the sample holder in the spectrometer.

-

Acquire a background spectrum of the empty instrument to subtract any atmospheric (CO₂, H₂O) or instrument-related absorbances.

-

Place the sample holder with the prepared plates into the instrument's beam path.

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

After analysis, clean the salt plates thoroughly with a suitable solvent, dry them, and return them to the desiccator.

-

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides information on its molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

4.1 Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): m/z 192 (corresponding to C₁₃H₂₀O)

-

Major Fragment Ions:

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment Assignment |

| 192 | Low | Molecular Ion [C₁₃H₂₀O]⁺ |

| 123 | High | Loss of C₄H₅O (crotonyl group) |

| 69 | Base Peak | [C₅H₉]⁺ or [C₄H₅O]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Data sourced from PubChem CID 5365916.[3]

4.2 Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is standard for the analysis of volatile and semi-volatile organic compounds like fragrance ingredients.

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 10-100 ppm) in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

If quantitative analysis is required, add a known amount of an appropriate internal standard.

-

Transfer the solution to a 2 mL autosampler vial and cap it securely.

-

-

Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample, typically in split or splitless mode.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C and hold for several minutes to ensure elution of all components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the source temperature to ~230°C.

-

Mass Analyzer: Set to scan a mass range of m/z 40-400.

-

Data Analysis: The resulting chromatogram will show a peak at the retention time of this compound. The mass spectrum of this peak can be extracted and compared against a reference library (like NIST) for confirmation.

-

-

Spectroscopic Analysis Workflow

The logical flow for the structural elucidation of a compound like this compound using multiple spectroscopic techniques is summarized in the diagram below.

Caption: A flowchart illustrating the typical workflow for chemical analysis, from sample preparation to final structure determination.

References

An In-depth Technical Guide to the Isomers of delta-Damascone

For Researchers, Scientists, and Drug Development Professionals

Abstract

delta-Damascone, a significant synthetic fragrance ingredient prized for its complex fruity and floral aroma, is a member of the rose ketone family. Its chemical structure, characterized by a trimethylated cyclohexene (B86901) ring and a butenone side chain, gives rise to a fascinating array of stereoisomers. This technical guide provides a detailed exploration of the structural nuances between the isomers of this compound, their physicochemical properties, and the analytical methodologies for their synthesis and characterization. Furthermore, this document elucidates the likely olfactory signaling pathway initiated by these molecules, offering insights for researchers in olfaction and fragrance development.

Introduction to this compound and its Isomers

This compound, chemically known as 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one, is a synthetic compound that is not found in nature.[1] It is widely used in the fragrance industry to impart rich, fruity notes, often described as reminiscent of blackcurrant, plum, and rose.[2][3] The structural complexity of this compound arises from two chiral centers on the cyclohexene ring and the E/Z isomerism of the double bond in the butenone side chain. This results in a total of eight possible stereoisomers.[4]

The various isomers of damascones, including alpha-, beta-, and gamma-damascone, differ in the position of the double bond within the cyclohexene ring, leading to distinct olfactory profiles.[5] While alpha-damascone (B1235874) has a more woody scent and beta-damascone (B3424486) is more rosy, this compound is characterized by its cooked fruit and jam-like aroma.[1][5]

Structural Differences among this compound Isomers

The eight stereoisomers of this compound are comprised of four diastereomeric pairs of enantiomers. The key structural differentiators are:

-

Cis/Trans Isomerism at the Cyclohexene Ring: The relative orientation of the methyl group at C-2 and the butenone substituent at C-1 of the cyclohexene ring.

-

E/Z Isomerism at the Butenone Side Chain: The configuration of the double bond in the butenone side chain.

-

Enantiomers: The non-superimposable mirror images for each diastereomer.

The trans configuration on the ring is generally associated with a more desirable fragrance profile.[6] For instance, trans,trans-delta-damascone is noted for its sweet, floral, and fruity aroma, while the cis,trans isomer has a slightly different, spicier character.[6]

Physicochemical and Olfactory Properties

| Property | This compound (Isomeric Mixture) | α-Damascone | β-Damascone |

| CAS Number | 57378-68-4[5] | 24720-09-0 | 23726-91-2 |

| Molecular Formula | C13H20O[5] | C13H20O | C13H20O |

| Molecular Weight | 192.3 g/mol [5] | 192.3 g/mol | 192.3 g/mol |

| Boiling Point | 264 °C[5] | ~256 °C | ~270 °C |

| Density | 0.93 g/cm³[5] | ~0.93 g/cm³ | ~0.93 g/cm³ |

| Odor Threshold | 0.007 ng/L air[5] | Not Found | Not Found |

| Odor Profile | Cooked fruits, jammy, blackcurrant[1][2] | Woody, apple, tea, tobacco[3] | Rosy, green, blackcurrant, plum[3] |

Experimental Protocols

Synthesis of this compound

A common industrial synthesis of this compound involves a two-step process:

Logical Flow of this compound Synthesis

Caption: Synthesis of this compound.

Step 1: Diels-Alder Reaction

-

In a suitable reaction vessel, combine 1,3-pentadiene and mesityl oxide.

-

The reaction is typically carried out at elevated temperatures.

-

The cycloaddition reaction yields acetyl trimethyl cyclohexene.[1]

Step 2: Aldol Condensation

-

The acetyl trimethyl cyclohexene intermediate is then reacted with acetaldehyde in the presence of a base.[1]

-

This aldol condensation is followed by dehydration to form the butenone side chain, resulting in the final this compound product.[1]

Isomer Separation and Analysis

Workflow for Isomer Analysis

References

- 1. foreverest.net [foreverest.net]

- 2. Reactome | Olfactory Signaling Pathway [reactome.org]

- 3. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound (±)-trans,trans-delta-Damascone (FDB014463) - FooDB [foodb.ca]

- 5. ScenTree - (E/Z)-Delta-damascone® (CAS N° 57378-68-4) [scentree.co]

- 6. researchgate.net [researchgate.net]

Olfactory perception and odor threshold of delta-Damascone

An In-depth Technical Guide to the Olfactory Perception and Odor Threshold of Delta-Damascone

Introduction

This compound, a member of the rose ketone family, is a potent fragrance and flavor chemical renowned for its complex and powerful aroma.[1][2][3] Its unique scent profile makes it a valuable ingredient in perfumery and food science, where it imparts rich, fruity-floral characteristics.[1][4][5] This technical guide provides a comprehensive overview of the olfactory perception of this compound, its odor threshold, the experimental protocols for its determination, and the underlying molecular mechanisms of its detection.

Olfactory Perception and Odor Profile

This compound possesses a highly diffusive and strong, multifaceted aroma.[1][5] Its scent is primarily characterized as fruity and floral, with sweet undertones.[1] Specific olfactory notes commonly attributed to this compound include:

-

Fruity: Blackcurrant (cassis), plum, and apple.[1][2][4][5][6]

-

Complex Nuances: Subtle warmth with tobacco-like and earthy aspects.[1][2][4][6]

Compared to its isomers, this compound is described as sweeter and more vibrant than beta-damascone (B3424486) and fruitier with less of a rosy note than alpha-damascone.[2][4] Its complexity allows it to blend well with aldehydic, floral, woody, herbal, and citrus notes, adding depth and brightness to fragrance compositions.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Medium | Reference |

| Odor Detection Threshold | 0.007 ng/L | Air | [7] |

| Odor Threshold | 0.0011 µg/mL | Not Specified | [8][9] |

| CAS Number | 57378-68-4, 71048-82-3 | N/A | [1][5][6][7] |

| Molecular Formula | C₁₃H₂₀O | N/A | [7] |

| Molecular Weight | 192.3 g/mol | N/A | [7] |

| Flash Point | 103 °C (217.4 °F) | N/A | [7][10] |

| Boiling Point | 264 °C (507.2 °F) | N/A | [7] |

| Tenacity on Smelling Strip | > 200 hours | N/A | [4] |

Experimental Protocols

The determination of odor thresholds is a critical aspect of sensory science, relying on standardized methodologies to ensure reproducibility and accuracy.[11][12]

Methodology: Forced-Choice Ascending Concentration Series (ASTM E679)

A prevalent method for determining odor detection thresholds is the Forced-Choice Ascending Concentration Series Method of Limits, as standardized by ASTM E679.[11][13]

-

Panelist Selection: A panel of human assessors is selected. Panelists are typically screened for olfactory sensitivity and trained in sniffing techniques and standardized responses to minimize individual variability.[12][13]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) or adsorbed onto an inert medium. A series of dilutions is then created, typically using a factor of two or three, with odor-free water or air as the diluent.[11] The concentration range is designed to span from sub-threshold to easily detectable levels.[11]

-

Presentation: Panelists are presented with a set of three samples (a "triad"), where one contains the diluted odorant and the other two are blanks (containing only the diluent). This is known as a three-alternative forced-choice (3-AFC) paradigm.[14] The presentation is done in an ascending order of concentration.

-

Evaluation: For each triad, the panelist is required to identify the odor-containing sample, even if they are only guessing. The concentration at which a panelist correctly identifies the odorant for a set number of consecutive presentations is recorded as their individual threshold.

-

Data Analysis: The geometric mean of the individual thresholds from all panelists is calculated to determine the group's odor detection threshold (ODT).[13] This is often defined as the concentration at which 50% of the panel can detect the odor.[13]

Other Methodologies

-

Gas Chromatography-Olfactometry (GC-O): This technique separates volatile compounds in a sample using gas chromatography. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained assessor evaluates the odor of the eluting compounds. This method is crucial for identifying specific odor-active compounds in complex mixtures.[8]

-

S-Curve Method (Logistic Regression): In this approach, panelists' responses (correct or incorrect identifications) across a range of concentrations are plotted. A logistic regression model is then fitted to the data to determine the concentration at which there is a 50% probability of detection, providing a statistically robust threshold value.[8][14]

Mechanism of Olfactory Perception

The perception of odorants like this compound begins with a complex signal transduction cascade in the olfactory sensory neurons (OSNs) of the nasal epithelium. This process is mediated by Olfactory Receptors (ORs), which are the largest superfamily of G protein-coupled receptors (GPCRs).[15][16][17]

The Olfactory Signaling Pathway

-

Receptor Binding: A molecule of this compound binds to a specific Olfactory Receptor (OR) on the cilia of an OSN.[15] Molecular docking studies suggest that this compound has a low binding energy, which correlates with its high potency, and that key amino acid residues like TYR-262 and TYR-251 are important for this interaction.[8][9]

-

G Protein Activation: This binding event causes a conformational change in the OR, activating an associated heterotrimeric G protein, specifically the olfactory-specific G-protein, Gαolf.[15][18]

-

Second Messenger Production: The activated Gαolf subunit dissociates and binds to adenylyl cyclase type III (ACIII), stimulating it to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP).[15][18] cAMP acts as a second messenger, amplifying the initial signal.

-

Ion Channel Opening: cAMP molecules bind to and open cyclic nucleotide-gated (CNG) cation channels in the neuron's cell membrane.[15][18]

-

Depolarization: The opening of CNG channels allows an influx of positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell. This influx depolarizes the OSN's membrane potential.

-

Signal Propagation: The initial depolarization triggers the opening of voltage-gated sodium channels, generating an action potential (a nerve impulse). This electrical signal travels along the neuron's axon to the olfactory bulb in the brain for further processing, leading to the perception of the odor.

References

- 1. de-kruiderie.nl [de-kruiderie.nl]

- 2. olfactorian.com [olfactorian.com]

- 3. iff.com [iff.com]

- 4. fraterworks.com [fraterworks.com]

- 5. DAMASCONE DELTA [studio.dsm-firmenich.com]

- 6. This compound, 57378-68-4 [thegoodscentscompany.com]

- 7. ScenTree - (E/Z)-Delta-damascone® (CAS N° 57378-68-4) [scentree.co]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. finefrag.com [finefrag.com]

- 11. researchgate.net [researchgate.net]

- 12. Odor Detection Thresholds [leffingwell.com]

- 13. fivesenses.com [fivesenses.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]

- 17. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

The Genesis of an Aroma: A Technical Guide to the Natural Occurrence of Damascone Precursors in Plants

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The damascones are a group of C13-norisoprenoid aroma compounds that contribute significantly to the desirable floral and fruity notes of many plants and their derived products, such as roses, grapes, and tomatoes.[1][2] Despite their potent sensory impact at very low concentrations, damascones themselves are often present in minute quantities in fresh plant material.[3] Instead, they are primarily formed from the degradation of non-volatile precursors during processing, fermentation, or aging.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of damascone (B1235705) precursors in plants, their biosynthetic origins, and the analytical methodologies for their study.

Biosynthesis of Damascone Precursors

Damascone precursors are derived from the oxidative cleavage of C40 carotenoids, a diverse class of pigments responsible for the yellow, orange, and red colors of many fruits and flowers.[1] The primary carotenoid precursors for damascones are neoxanthin (B191967) and violaxanthin.[5] The biosynthesis is a multi-step process initiated by the enzymatic action of carotenoid cleavage dioxygenases (CCDs).

The degradation of neoxanthin is a key pathway believed to be involved in the formation of β-damascenone.[4] This process can be initiated by enzymatic cleavage, leading to the formation of various intermediates.

Key Precursor Classes:

-

Glycosidically Bound Precursors: Many damascone precursors exist as non-volatile glycosides, where a sugar molecule is attached to a precursor aglycone.[6] These glycosides are stable in the plant tissue and can be hydrolyzed by enzymes or acid to release the volatile aglycone, which then undergoes further transformation to damascones.[4] In grapes, for instance, multiple chromatographically distinguishable glycosidic precursors of β-damascenone have been identified.[6]

-

Allenic and Acetylenic Intermediates: The enzymatic cleavage of carotenoids can lead to the formation of unstable allenic and acetylenic triols and diols. These compounds can undergo acid-catalyzed rearrangements to form damascones.

-

Hydroxylated Precursors: Compounds such as 3-hydroxy-β-damascone have been identified as precursors in tobacco and are thought to be intermediates in the formation of β-damascenone.[4]

The following diagram illustrates the general biosynthetic pathway from carotenoids to damascones.

Caption: General biosynthetic pathway of damascone precursors from carotenoids.

Quantitative Data on Damascone Precursors in Plants

The concentration of damascone precursors can vary significantly depending on the plant species, cultivar, environmental conditions, and developmental stage. The following tables summarize available quantitative data.

Table 1: Concentration of β-Damascenone and its Precursors in Various Plant Materials

| Plant Material | Precursor(s) Analyzed | Concentration Range | Analytical Method | Reference(s) |

| Grapes (Vitis vinifera cv. Concord) | Acid-hydrolyzable precursors | Present in callus cultures; levels influenced by light and sucrose | Not specified | [7] |

| Grapes (Vitis vinifera cv. Cabernet Sauvignon) | Glycosidically bound precursors | Multiple precursor fractions identified | GC-MS | [6] |

| Rose (Rosa damascena) | β-damascenone | ~100 ppm in essential oil | GC-MS/MS | [8] |

| Rose (Rosa damascena) | Glycosidic precursors | (3S, 9R)- and (3S, 9S)-megastigma-6,7-dien-3,5,9-triol 9-O-beta-D-glucopyranosides identified | HPLC-MS | [9] |

| Tomato (Solanum lycopersicum) | β-damascenone | Emitted in relatively large quantities | Not specified | [10] |

Table 2: Carotenoid Content in Selected Plant Tissues (as Primary Precursors)

| Plant Material | Carotenoid | Concentration Range (mg/100g) | Analytical Method | Reference(s) |

| Tomato (Lycopersicon esculentum) | Total Carotenoids | 0.97–99.86 | Not specified | [11] |

| Tomato (Lycopersicon esculentum) | β-carotene | Avg. 0.68 | Not specified | [11] |

Experimental Protocols

Accurate quantification of damascone precursors is essential for understanding their contribution to aroma and for quality control in various industries. The following sections provide detailed methodologies for their extraction and analysis.

Protocol 1: Extraction and Quantification of Glycosidically Bound Damascone Precursors from Grapes

This protocol is adapted from the methodology used for the analysis of β-damascenone-yielding precursors in Cabernet Sauvignon grapes.[6]

1. Materials and Equipment:

-

Grape skins

-

C18 reversed-phase chromatography column

-

Droplet counter-current chromatography (DCCC) system

-

Methanol, water, and other necessary solvents

-

Rotary evaporator

-

GC-MS system

-

3-Hexadecanone (B95793) (internal standard)

-

Tartrate buffer (pH 3.2)

2. Extraction of Glycosides:

-

Homogenize fresh or frozen grape skins.

-

Extract the homogenate with a suitable solvent (e.g., methanol/water mixture).

-

Centrifuge and collect the supernatant.

-

Pass the supernatant through a C18 reversed-phase column to isolate the glycosidic fraction.

-

Elute the glycosides with methanol.

-

Concentrate the eluate using a rotary evaporator.

3. Fractionation by DCCC:

-

Dissolve the concentrated glycoside extract in the DCCC solvent system.

-

Perform DCCC separation to fractionate the glycosidic precursors.

-

Collect the fractions.

4. Acid Hydrolysis and Quantification:

-

Evaporate a known volume of each DCCC fraction to dryness.

-

Redissolve the residue in tartrate buffer (pH 3.2).

-

Add a known amount of 3-hexadecanone as an internal standard.

-

Heat the solution at 100°C for a specified time (e.g., 16 hours) to induce acid hydrolysis.

-

Extract the hydrolyzed products with diethyl ether.

-

Analyze the organic extract by GC-MS to quantify the released β-damascenone and other related compounds.

Caption: Workflow for the analysis of glycosidic damascone precursors in grapes.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for β-Damascenone Analysis in Rose

This protocol is a generalized method for the analysis of volatile compounds from rose petals.[3]

1. Materials and Equipment:

-

Fresh rose petals

-

20 mL headspace vials with septa

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

GC-MS system

2. Sample Preparation and Extraction:

-

Place a known weight of fresh rose petals into a headspace vial.

-

Seal the vial and incubate at a controlled temperature (e.g., 50°C) for 15 minutes with agitation to allow for equilibration of volatiles in the headspace.

-

Expose a pre-conditioned SPME fiber to the headspace for a defined period (e.g., 50 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

-

Desorb the adsorbed compounds from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) in splitless mode.

-

Separate the compounds on a suitable GC column (e.g., a non-polar or medium-polar column).

-

Detect and identify the compounds using a mass spectrometer.

-

For quantification, use an internal standard and create a calibration curve with authentic standards. A validated GC-MS/MS method using Multiple Reaction Monitoring (MRM) is recommended for high selectivity and sensitivity.[12]

Caption: HS-SPME GC-MS workflow for the analysis of volatile compounds in rose petals.

Protocol 3: HPLC Analysis of Carotenoids (Primary Precursors)

This protocol provides a general method for the extraction and analysis of carotenoids from plant tissues.[13]

1. Materials and Equipment:

-

Plant material (e.g., leaves, fruits)

-

Mortar and pestle or homogenizer

-

Acetone (B3395972), methanol, ethyl acetate, and other solvents

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C30 column and a photodiode array (PDA) detector

2. Extraction:

-

Grind the plant tissue with acetone in a mortar and pestle until the tissue is colorless.

-

Filter the extract and transfer it to a separatory funnel.

-

Add petroleum ether and water to the funnel and shake to partition the carotenoids into the ether layer.

-

Wash the ether layer with water to remove residual acetone.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator.

3. HPLC Analysis:

-

Redissolve the carotenoid extract in a suitable solvent (e.g., MTBE/methanol).

-

Inject the sample into the HPLC system.

-

Separate the carotenoids on a C30 column using a gradient of mobile phases (e.g., methanol, MTBE).

-

Detect the carotenoids using a PDA detector at approximately 450 nm.

-

Identify and quantify the individual carotenoids by comparing their retention times and UV-Vis spectra with those of authentic standards.

Conclusion

The natural occurrence of damascone precursors in plants is a complex and fascinating area of study with significant implications for the flavor and fragrance industries. These carotenoid-derived compounds, primarily originating from neoxanthin and violaxanthin, exist in various forms, including glycosides and other non-volatile intermediates. Their transformation into the highly potent damascones is a critical step in the development of the characteristic aromas of many valuable plant products. The detailed experimental protocols provided in this guide offer a robust framework for the extraction, identification, and quantification of these important aroma precursors, enabling further research into their biosynthesis, regulation, and sensory impact.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. Damascone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Damascenone - Jmol version [chm.bris.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Production of β-damascenone precursors in cell cultures of Vitis labruscana cv Concord grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. Flavour compounds in tomato fruits: identification of loci and potential pathways affecting volatile composition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical composition of tomato fruits of various colors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scielo.br [scielo.br]

Toxicological Profile of delta-Damascone for Risk Assessment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-Damascone, a ketone fragrance ingredient valued for its complex fruity and floral aroma, requires a thorough toxicological evaluation to ensure its safe use in consumer products. This technical guide provides a comprehensive overview of the toxicological profile of this compound, consolidating available data on its acute toxicity, skin sensitization and irritation, genotoxicity, and potential for repeated dose, reproductive, and developmental toxicity. Where direct data for this compound is not available, information from structurally related damascones and ionones is used for read-across assessment, a scientifically accepted practice in risk assessment. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the safety assessment and development of products containing this fragrance ingredient. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Chemical and Physical Properties

This compound is an α,β-unsaturated ketone with the chemical name 1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one. Its physical and chemical properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| CAS Number | 57378-68-4 | [1] |

| Molecular Formula | C13H20O | [1] |

| Molecular Weight | 192.3 g/mol | [1] |

| Physical State | Colorless to pale yellow liquid | [2] |

| Boiling Point | 264°C | [2] |

| Flash Point | 103°C | [2] |

| Water Solubility | 77.2 mg/L at 20°C (experimental) | [3] |

| log Kow (Octanol-Water Partition Coefficient) | 4.13 | [2] |

Toxicological Endpoints

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route.

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 1400 mg/kg bw | Harmful if swallowed |

| LD50 | Mouse | Oral | 1821 mg/kg bw | Harmful if swallowed[4] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg bw | Not classified |

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 420) A simplified workflow for an acute oral toxicity study is presented below. The study typically involves the administration of the test substance at a single dose level to a small number of animals, followed by a stepwise procedure if mortality is observed.

Skin Irritation and Sensitization

This compound is classified as a skin irritant and a skin sensitizer.

| Endpoint | Species | Method | Result | Classification |

| Skin Irritation | Rabbit | OECD 404 | Irritating | Causes skin irritation |

| Skin Sensitization | Mouse | LLNA (OECD 429) | EC3 = 0.87% | May cause an allergic skin reaction[4] |

| Skin Sensitization | Mouse | LLNA (OECD 429) | EC3 = 5.19% | May cause an allergic skin reaction[4] |

Experimental Protocol: Local Lymph Node Assay (LLNA) (OECD Guideline 429) The LLNA is the preferred method for assessing the skin sensitization potential of chemicals. The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to delta-Damascone: Suppliers, Commercial Availability, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of delta-Damascone, a significant fragrance and flavor ingredient. This document details its commercial availability, key suppliers, and provides insights into its synthesis and analysis for research and development purposes.

Introduction to this compound

This compound, with the CAS number 57378-68-4, is a volatile organic compound prized for its complex and potent aroma, often described as fruity, floral, and slightly woody with notes of blackcurrant, rose, and apple.[1] It belongs to the family of rose ketones and is a critical component in the formulation of fine fragrances, personal care products, and flavorings.[2][3] Its chemical formula is C₁₃H₂₀O, and it has a molecular weight of 192.30 g/mol .[2][4]

Commercial Availability and Suppliers

This compound is commercially available from a range of global suppliers, catering to both research and industrial needs. It is typically sold in various grades, from standard industrial grades to high-purity analytical standards.

Table 1: Major Suppliers of this compound

| Supplier | Website | Available Grades/Purity | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Analytical Standard (≥90.0% GC) | Suitable for research and as a reference standard.[4] |

| Vigon International | --INVALID-LINK-- | Food Grade, Kosher, Halal | Specializes in flavor and fragrance ingredients. |

| The Perfumer's Apprentice | --INVALID-LINK-- | Perfumery Grade | Offers various quantities for perfumery applications.[1] |

| Triveni Chemicals | --INVALID-LINK-- | Industrial and Chemical Grade | Manufacturer based in India, supplying to various industries.[5] |

| ChemicalBook | --INVALID-LINK-- | 98% min, 99% | A platform connecting various Chinese suppliers.[6] |

| ODOWELL | --INVALID-LINK-- | Fragrance Grade | Chinese manufacturer of aroma chemicals. |

| PDQ Scientific | --INVALID-LINK-- | Research Grade | Supplier of flavors, food additives, and odors.[7] |

| Cenmed | --INVALID-LINK-- | Analytical Reference Standard | Distributor of laboratory and clinical supplies.[8] |

Table 2: Quantitative Data and Physical-Chemical Properties of this compound

| Property | Value | Source(s) |